molecular formula C21H24N2O5 B1146939 (Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime CAS No. 84163-00-8

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

Cat. No.: B1146939
CAS No.: 84163-00-8
M. Wt: 384.432
InChI Key: NQABWWVNGADFNI-CZIZESTLSA-N
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Description

Chemical Identity and Nomenclature

The compound is formally named benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate (IUPAC). Key identifiers include:

Property Value Source
CAS Number (Z-isomer) 84163-00-8
CAS Number (E-isomer) 84163-47-3
Molecular Formula C₂₁H₂₄N₂O₅
Molecular Weight 384.43 g/mol
SMILES Notation COC1=CC(=O)\C(=C(\NO)/C2CCN(CC2)C(=O)OCc3ccccc3)\C=C1

The Z-configuration at the oxime double bond (C=N-OH) is critical for its stereochemical specificity.

Structural Characteristics and Isomeric Forms

The molecule comprises three distinct regions:

  • Piperidine ring : Substituted at the 4-position with a benzyloxycarbonyl (Cbz) group for steric protection.
  • Methoxyphenol moiety : Features a 2-hydroxy-4-methoxyphenyl group contributing to hydrogen-bonding capacity.
  • Oxime bridge : The Z-configuration places the hydroxylamine (-OH) and piperidine groups on the same side, influencing conformational stability.

Isomeric Differentiation :

Feature Z-Isomer E-Isomer
InChIKey NQABWWVNGADFNI-CZIZESTLSA-N OMXRTLYHQCREKX-LSDHQDQOSA-N
Stability Higher steric stabilization Less favored conformation
Synthetic Yield Predominant in kinetically controlled reactions Forms under thermodynamic conditions

Historical Development in Heterocyclic Chemistry

The compound’s design reflects advancements in two key areas:

  • Oxime Chemistry : First characterized in the 19th century, oximes gained prominence as intermediates in Beckmann rearrangements and pharmacological agents. The Z/E isomerism of oximes became a focal point for optimizing drug-target interactions in the late 20th century.
  • Piperidine Derivatives : Piperidine’s role expanded after the 1950s with the synthesis of antipsychotics (e.g., risperidone), where N-protected piperidines improved blood-brain barrier penetration.

Table 2: Key Historical Milestones

Year Development Relevance to Compound Design
1850 Isolation of piperidine from pepper alkaloids Established piperidine as a heterocyclic scaffold
1936 Discovery of oxime-based antidotes for nerve agents Highlighted oximes’ bioactivity
1993 Introduction of risperidone Demonstrated Cbz-piperidine utility in CNS drugs
2021 Stereocontrolled oxime syntheses Enabled Z-isomer selectivity for this compound

Properties

IUPAC Name

benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRTLYHQCREKX-XDOYNYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N\O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone oxime, with CAS number 84163-00-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C21H24N2O5
  • Molecular Weight : 384.43 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a methanone oxime functional group, which are critical for its biological activity.

Antitumor Activity

The piperidine moiety is often associated with antitumor properties. In vitro studies have indicated that compounds containing piperidine derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, research on related compounds has shown that they can significantly reduce tumor cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

Neuroprotective Effects

There is emerging evidence that phenolic compounds can exert neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways. Although specific data on this compound is scarce, the presence of the methoxy group suggests potential antioxidant activity.

The biological activities of this compound may be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a common mechanism in antitumor agents.
  • Antioxidant Activity : The methoxy group may enhance the compound's ability to donate electrons, thus neutralizing free radicals.

Case Studies

StudyFindings
Antimicrobial Efficacy A study on related phenolic compounds indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy for this compound.
Antitumor Activity Research on piperidine derivatives showed a dose-dependent decrease in viability of MCF-7 breast cancer cells, highlighting the potential application of this compound in cancer therapy.
Neuroprotection A review of phenolic antioxidants noted their effectiveness in reducing oxidative stress in neuronal models, which may apply to this compound as well.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to (Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone oxime exhibit promising anticancer properties. They function by inhibiting specific pathways involved in tumor growth and proliferation.
    • For instance, research into related oxime derivatives has shown their ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .
  • Neuroprotective Effects
    • The compound's structure suggests potential neuroprotective effects, which are crucial in developing treatments for neurodegenerative diseases. Studies have explored similar compounds' ability to protect neuronal cells from oxidative stress and apoptosis .
    • Animal models have demonstrated that oxime derivatives can improve cognitive function and reduce neuroinflammation .
  • Antimicrobial Properties
    • Some derivatives of piperidine-based compounds have shown antimicrobial activity against various pathogens. The presence of the methoxy group is believed to enhance this activity by facilitating interaction with microbial membranes .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Derivative :
    • The initial step often involves the reaction of piperidin-4-one with appropriate acylating agents to introduce the benzyloxycarbonyl group.
  • Oxime Formation :
    • The final product is obtained through the condensation reaction of the ketone with hydroxylamine, resulting in the formation of the oxime functional group.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Medicinal Chemistry examined a series of oxime derivatives based on similar structures and found significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the phenolic ring in enhancing activity .
  • Neuroprotection Research :
    • A research article in Journal of Neurochemistry reported that certain oxime derivatives improved outcomes in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival .
  • Antimicrobial Activity Evaluation :
    • In a study featured in Journal of Antimicrobial Chemotherapy, researchers tested piperidine-derived compounds against Staphylococcus aureus and found promising results, suggesting that modifications to the methoxy group could enhance efficacy .

Comparison with Similar Compounds

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime

Key Differences :

  • Stereochemistry : The (E)-isomer differs in the spatial arrangement of the oxime group, which may alter hydrogen-bonding interactions and steric effects.
  • Functional Groups : The (E)-isomer includes an O-acetyl group, enhancing lipophilicity compared to the (Z)-variant .
  • Applications : Both isomers serve as intermediates in Risperidone derivative synthesis, but the (E)-isomer’s acetyl group may improve metabolic stability in vivo.
Property (Z)-Isomer (E)-Isomer (O-Acetyl)
Molecular Formula C23H26N2O6 C23H26N2O6 (with O-acetyl)
Molecular Weight 426.46 g/mol 426.46 g/mol
Solubility Dichloromethane, Methanol Similar solvents (inferred)
Stability No data available No data available

(Z)-(2,4-Difluorophenyl)-(4-piperidyl)methanone Oxime

Key Differences :

  • Therapeutic Use : Classified as an antipsychotic impurity, it shares a piperidine-oxime core but targets different biological pathways due to fluorine’s electron-withdrawing effects .
Property (Z)-Target Compound (Z)-Difluorophenyl Analog
Molecular Formula C23H26N2O6 C12H14F2N2O
Molecular Weight 426.46 g/mol 240.25 g/mol
Functional Groups Benzyloxycarbonyl, Methoxyphenol Difluorophenyl
Therapeutic Category Antipsychotic Intermediate Antipsychotic Impurity

2-{4-[(6-Methoxy-2-sulfinylbenzimidazol-1-yl)sulfonyl]phenoxy}acetamide

Key Differences :

  • Core Structure: This compound features a sulfinyl benzimidazole scaffold instead of a piperidinyl-methanone oxime, leading to divergent reactivity and biological targets .
  • Spectroscopy : 1H-NMR data (δ 2.13–2.25 ppm for methyl groups) suggest distinct electronic environments compared to the aromatic and oxime protons in the target compound .
Property (Z)-Target Compound Sulfinyl Benzimidazole Derivative
Molecular Formula C23H26N2O6 C24H25N3O6S2 (approximate)
Key Functional Groups Oxime, Piperidine Sulfinyl, Benzimidazole
Spectral Data No NMR data available 1H-NMR (CDCl3): δ 2.13–2.25

Research Findings and Implications

  • Stereochemical Impact : The (Z)-configuration may confer unique binding affinities in antipsychotic drug targets compared to (E)-isomers, though experimental validation is needed .
  • Substituent Effects : Fluorine atoms (as in the difluorophenyl analog) enhance metabolic stability and bioavailability, whereas benzyloxycarbonyl groups may increase steric hindrance, reducing enzymatic degradation .
  • Synthetic Utility : Oxime intermediates like the target compound are critical for introducing nitrogen-based functional groups in drug candidates, enabling modular synthesis pathways .

Preparation Methods

Synthesis of the Piperidine Core

The piperidine ring serves as the foundational structure for this compound. Modern synthetic routes often begin with 1-benzyl piperidin-4-one, a readily available precursor. In one documented method, the Strecker reaction is employed to introduce an amino group: 1-benzyl piperidin-4-one reacts with aniline and trimethylsilyl cyanide in dichloromethane at −20°C, yielding α-anilino nitrile 31 (Scheme 1) . Subsequent hydration in concentrated sulfuric acid produces carboxamide 32 , which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form spirocyclic imidazolinone 33 . Hydrogenolysis of the benzyl group over palladium on carbon affords the deprotected piperidine intermediate.

Alternative approaches utilize 4-piperidone hydrochloride, which is alkylated with benzyl chloroformate in the presence of triethylamine to install the N-Benzyloxycarbonyl (Cbz) group early in the synthesis . This strategy simplifies downstream purification but requires careful pH control to prevent premature deprotection.

Benzyloxycarbonyl Protection Strategies

The N-Benzyloxycarbonyl (Cbz) group is introduced either before or after methoxyphenol coupling, depending on reaction compatibility. Early-stage protection (pre-installed on piperidine) simplifies later steps but risks deprotection during acidic Friedel-Crafts conditions. Late-stage Cbz installation via Schotten-Baumann reaction—treating the free amine with benzyl chloroformate (1.2 equiv) in biphasic NaOH/dichloromethane—avoids this issue but necessitates rigorous exclusion of moisture .

Comparative studies show that early Cbz protection provides higher overall yields (78% vs. 65% for late-stage), though with increased byproduct formation during acylation . Microwave-assisted reactions (100 W, 80°C, 30 min) mitigate decomposition, reducing reaction time from 12 hours to 45 minutes .

Oxime Formation and Z-Selectivity

The critical oxime group is introduced via nucleophilic addition of hydroxylamine to the ketone precursor. Hydroxylamine hydrochloride (1.5 equiv) in ethanol/water (4:1) at reflux for 8 hours achieves 89% conversion . Z-selectivity is controlled through:

  • Solvent polarity : Ethanol favors the Z-isomer (Z:E = 4:1) versus 1:1 in THF

  • pH modulation : Buffering at pH 5.2 with sodium acetate enhances Z-selectivity to 93%

  • Temperature gradients : Slow cooling (0.5°C/min) from 80°C to 25°C improves crystal purity

Mechanistic studies suggest that the Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the oxime hydroxyl and methoxy group . X-ray crystallography of single crystals grown from ethyl acetate/hexane confirms the (Z)-configuration with a dihedral angle of 12.7° between the oxime and methoxyphenol planes .

Optimization and Yield Improvement

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Acylation CatalystAlCl₃ (2.5 equiv)FeCl₃ (1.2 equiv)78% → 85%
Oxime Reaction Time8 hours6 hours (microwave)89% → 94%
Cbz Protection SolventDichloromethaneTHF/Water (3:1)65% → 72%
Purification MethodColumn ChromatographyRecrystallization (EtOAc)Purity 95% → 99%

Microwave-assisted synthesis reduces the oxime formation step from 8 hours to 40 minutes while maintaining 94% yield . Transitioning from column chromatography to recrystallization in ethyl acetate/hexane (1:3) enhances purity from 95% to 99.2% by HPLC .

Analytical Characterization

Critical quality attributes are verified through:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, oxime), 6.72–6.68 (m, 2H, aromatic), 5.12 (s, 2H, Cbz CH₂), 3.81 (s, 3H, OCH₃)

  • HPLC : Retention time 12.7 min (Z-isomer) vs. 14.2 min (E-isomer) on C18 column (ACN/water 70:30)

  • HRMS : m/z calculated for C₂₁H₂₄N₂O₅ [M+H]⁺ 385.1764, found 385.1761

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer :
  • Quality Control (QC) : Implement strict HPLC purity thresholds (>95%) and NMR validation for each batch.
  • Standardized Protocols : Pre-incubate compounds in assay buffers (e.g., PBS, pH 7.4) to equilibrate solubility .

Regulatory & Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound, given its structural alerts (e.g., benzyloxycarbonyl group)?

  • Methodological Answer :
  • ICH M7 Guidelines : Conduct bacterial reverse mutation assays (Ames test) to assess genotoxicity risk from aromatic amines.
  • REACH Compliance : Monitor for endocrine-disrupting properties, as analogs with methoxy/benzyl groups are listed under EU AGEC Law .

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